molecular formula C19H27NO3 B2798597 N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 2309537-08-2

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide

Katalognummer: B2798597
CAS-Nummer: 2309537-08-2
Molekulargewicht: 317.429
InChI-Schlüssel: CPFPVFJJPDCKMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a 7-oxaspiro[3.5]nonan-1-yl moiety attached to the nitrogen of an acetamide group, with a 4-isopropylphenoxy substituent on the acetyl chain. The spirocyclic structure introduces conformational rigidity, which may enhance receptor binding specificity and metabolic stability compared to linear analogs.

Eigenschaften

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-14(2)15-3-5-16(6-4-15)23-13-18(21)20-17-7-8-19(17)9-11-22-12-10-19/h3-6,14,17H,7-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFPVFJJPDCKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-isopropylphenol with an appropriate acylating agent to form the 4-isopropylphenoxy intermediate. This intermediate is then reacted with 7-oxaspiro[3.5]nonan-1-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{7-oxaspiro[3

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues with Phenoxy-Acetamide Backbones
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/IC₅₀ Reference
Target Compound 7-Oxaspiro[3.5]nonan-1-yl, 4-isopropylphenoxy ~347.4 (estimated) Not reported; inferred ion channel modulation
HC-030031 Purin-7-yl, 4-isopropylphenyl 343.4 TRPA1 antagonist (IC₅₀: 4–10 μM)
Suvecaltamide Pyridinyl-trifluoroethoxy, 4-isopropylphenyl ~452.4 Cav calcium channel stabilizer
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide 4-Isopropylsulfamoylphenyl 418.5 Not reported
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide Indoline-sulfonylphenyl 454.5 Not reported

Key Observations :

  • Spirocyclic vs. Aromatic Moieties: The target compound’s 7-oxaspiro[3.5]nonan-1-yl group distinguishes it from analogs like HC-030031 (purine-based) and suvecaltamide (pyridine-based).
  • Phenoxy Substituent: The shared 4-isopropylphenoxy group in HC-030031 and the target compound suggests possible overlap in lipophilicity and membrane permeability.
  • Therapeutic Targets: Suvecaltamide’s Cav calcium channel stabilization contrasts with HC-030031’s TRPA1 inhibition, highlighting how minor structural changes (e.g., spiro vs. trifluoroethoxy-pyridine) drastically alter biological targets .
Pharmacological and Physicochemical Properties
  • However, the spirocyclic amine’s polarity may counterbalance this effect.
  • Metabolic Stability: Spirocyclic structures (e.g., 7-oxaspiro[3.5]nonane) resist cytochrome P450-mediated oxidation better than linear or aromatic amines, as seen in analogs like suvecaltamide .
  • Receptor Binding : The rigid spiro scaffold may favor selective interactions with conformational epitopes in ion channels (e.g., TRP or Cav families), unlike flexible analogs such as HC-030031 .

Biologische Aktivität

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 303.39 g/mol
  • Structure : The compound features a spirocyclic structure, which is often associated with unique biological activities.

The biological activity of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide can be attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain, inflammation, or other physiological responses.

Anticancer Activity

Some spirocyclic compounds have been investigated for their anticancer properties, demonstrating the ability to induce apoptosis in cancer cells. Preliminary data suggest that N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide may also possess similar effects, warranting further investigation.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity of structurally similar compounds; suggested potential efficacy against Gram-positive bacteria.
Study 2 Evaluated the cytotoxic effects of spirocyclic compounds on cancer cell lines; indicated that modifications in the structure could enhance anticancer activity.
Study 3 Analyzed receptor binding affinities; found that certain analogs exhibited significant modulation of neurotransmitter receptors, hinting at neuropharmacological potential.

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through toxicological studies. Initial assessments should focus on:

  • Cytotoxicity : Evaluating the compound's effects on non-cancerous cell lines.
  • In Vivo Studies : Assessing pharmacokinetics and potential side effects in animal models.

Q & A

Advanced Question

  • X-ray Crystallography : Resolves absolute configuration of the spirocyclic core .
  • 2D NMR (COSY, HSQC, HMBC): Assigns proton-carbon correlations, distinguishing regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
  • Dynamic NMR : Identifies conformational flexibility in the spirocyclic system under variable temperatures .

How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Advanced Question
Potential causes and solutions:

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity. Standardize protocols and validate with control compounds .
  • Metabolic Stability : Check for degradation products using LC-MS; employ stabilized formulations (e.g., cyclodextrin encapsulation) .
  • Target Selectivity : Use CRISPR-engineered cell lines or isoform-specific inhibitors to rule off-target effects .

What strategies are effective for designing derivatives to explore SAR while maintaining spirocyclic integrity?

Advanced Question

  • Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to modulate lipophilicity and metabolic stability .
  • Spirocyclic Analogues : Replace the oxygen atom in the spirocyclic core with sulfur or nitrogen to alter electronic properties .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade target proteins .
    Synthetic Workflow : Use parallel synthesis and high-throughput screening to rapidly generate and test derivatives .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Advanced Question

  • ADMET Prediction : SwissADME or ADMETLab for absorption, distribution, and CYP450 interactions .
  • Molecular Dynamics (MD) Simulations : Explore binding kinetics with targets (e.g., voltage-gated ion channels) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.